Autotaxin inhibitor 20 is a synthetic compound designed to inhibit the activity of autotaxin, an enzyme that catalyzes the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a significant role in various physiological processes, including cell proliferation, migration, and cytokine production, which are critical in several pathological conditions such as cancer and fibrosis . The compound has been identified as a potent inhibitor with an IC50 value of 2.3 nM, indicating its effectiveness in inhibiting autotaxin activity .
Autotaxin inhibitor 20 is classified under autotaxin inhibitors, which can be divided into different chemical classes based on their structural characteristics and mechanisms of action. This compound is part of a broader category that includes various synthetic and natural inhibitors targeting the enzymatic activity of autotaxin . Its chemical structure is characterized by the molecular formula C31H34FN5O3 and a molecular weight of 543.63 g/mol .
The synthesis of autotaxin inhibitor 20 involves multiple steps, including the formation of key intermediates through organic reactions. These reactions typically require specific conditions such as temperature control, the use of catalysts, and appropriate solvents to facilitate the desired transformations.
The molecular structure of autotaxin inhibitor 20 is defined by its complex arrangement of atoms, featuring a fluorine atom and multiple nitrogen atoms within its framework. The detailed structure can be represented as follows:
The compound's structure is crucial for its function as an inhibitor, allowing it to effectively bind to the active site of autotaxin and prevent its enzymatic activity.
Autotaxin inhibitor 20 undergoes various types of chemical reactions during its synthesis and modification:
The major products formed during these reactions include various intermediates leading to the final inhibitor compound. Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of these products .
Autotaxin inhibitor 20 functions by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This binding prevents the conversion of lysophosphatidylcholine into lysophosphatidic acid, resulting in decreased levels of this bioactive lipid. The inhibition impacts several signaling pathways involved in cell proliferation and migration, which are critical in various disease processes .
The compound exhibits significant inhibitory properties with an IC50 value indicating high potency against autotaxin activity. Its solubility and stability under various conditions are important for its application in biological studies .
Autotaxin inhibitor 20 has diverse applications in scientific research:
Autotaxin (ATX), a 125 kDa secreted glycoprotein encoded by the ENPP2 gene, functions as the primary enzyme responsible for converting lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) in extracellular environments [1] [4]. This reaction occurs through ATX’s lysophospholipase D (lysoPLD) activity, which hydrolyzes the phosphodiester bond in LPC substrates [3]. Structurally, ATX features a central catalytic phosphodiesterase (PDE) domain containing a hydrophobic pocket for lipid binding and two zinc ions essential for catalysis, flanked by somatomedin B-like (SMB) domains that facilitate integrin-mediated cell surface binding [4] [7]. The resulting LPA acts as a potent lipid mediator that activates six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades (e.g., Ras/Raf, PI3K/Akt, Rho GTPases) that regulate cell proliferation, migration, and survival [1] [7].
Pathologically, elevated ATX expression and LPA levels are hallmark features of chronic inflammatory and fibrotic diseases. In idiopathic pulmonary fibrosis (IPF), ATX overexpression in lung tissue correlates with fibroblast activation and collagen deposition [1] [3]. Similarly, rheumatoid arthritis (RA) synovial fluid shows 2–4-fold higher ATX activity, driving leukocyte infiltration and joint destruction [1]. Hepatocellular carcinoma (HCC) progression is exacerbated by ATX-mediated LPA production, which promotes tumor cell invasion, angiogenesis, and metastasis through LPAR1/3 activation [7]. These observations position the ATX-LPA axis as a master regulator of disease pathogenesis.
Pharmacological inhibition of ATX offers a strategic approach to modulate LPA signaling without directly blocking individual LPARs, which exhibit functional redundancy. ATX inhibition reduces LPA biosynthesis by >80% in biological fluids, significantly attenuating downstream signaling [1] [4]. In preclinical models:
Table 1: Disease Associations of the ATX-LPA Axis
Disease | ATX/LPA Alterations | Pathogenic Consequences |
---|---|---|
Idiopathic Pulmonary Fibrosis (IPF) | ATX↑ 3–5 fold in lung tissue | Fibroblast proliferation, collagen deposition |
Rheumatoid Arthritis (RA) | ATX activity↑ 4-fold in synovial fluid | Synovitis, cartilage destruction |
Hepatocellular Carcinoma (HCC) | Serum ATX↑ 8-fold vs. controls | Tumor invasion, metastasis |
Crohn’s Disease | ATX↑ in inflamed ileum | Impaired glucose absorption, mucosal damage |
First-generation ATX inhibitors (e.g., GLPG1690, PAT-409) faced limitations including high molecular weight (>500 Da) and excessive lipophilicity (cLogP >5.8), which compromised pharmacokinetic profiles [3] [4]. ATX Inhibitor 20 (compound 24; CAS 2691937-03-6) emerged from structure-based optimization of the indole scaffold in PAT-409, replacing its thioether linker with a carboxamide group to improve physicochemical properties [2] [3]. This modification reduced cLogP from 7.6 (PAT-409) to 3.1 while maintaining low nanomolar potency (IC50 = 2.3 nM) [2] [3]. The compound’s indole-3-carboxamide core represents a novel chemotype designed to target ATX’s hydrophobic tunnel, a partially hydrophilic substrate-binding region that modulates catalytic efficiency [3].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7